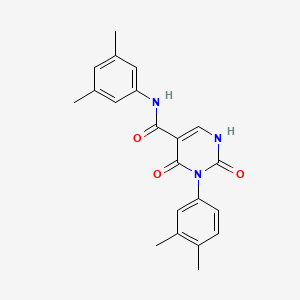![molecular formula C26H28N2O6 B11293929 1-(3,4-Dimethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11293929.png)
1-(3,4-Dimethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-DIMETHOXYPHENYL)-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chromeno-pyrrole core, a morpholine ring, and dimethoxyphenyl groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
准备方法
The synthesis of 1-(3,4-DIMETHOXYPHENYL)-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the chromeno-pyrrole core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted phenols and amines.
Introduction of the morpholine ring: This step involves the reaction of the intermediate compound with morpholine under suitable conditions, such as heating in the presence of a catalyst.
Attachment of the dimethoxyphenyl groups: This can be accomplished through electrophilic aromatic substitution reactions using reagents like dimethoxybenzene and suitable catalysts.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions for large-scale production.
化学反应分析
1-(3,4-DIMETHOXYPHENYL)-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the functional groups present in the compound.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: Its unique structure and functional groups make it a candidate for studying biological interactions and activities, such as enzyme inhibition or receptor binding.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its chemical reactivity and stability.
作用机制
The mechanism by which 1-(3,4-DIMETHOXYPHENYL)-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE exerts its effects depends on its specific interactions with molecular targets. These may include:
Enzyme inhibition: The compound may bind to the active site of enzymes, preventing their normal function and leading to various biological effects.
Receptor binding: It may interact with specific receptors on cell surfaces, triggering signaling pathways and cellular responses.
Pathway modulation: The compound may influence various biochemical pathways, such as those involved in cell growth, apoptosis, or metabolism.
相似化合物的比较
1-(3,4-DIMETHOXYPHENYL)-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can be compared with other similar compounds, such as:
1-(3,4-DIMETHOXYPHENYL)-4,4-DIMETHYL-1-PENTEN-3-ONE: This compound shares the dimethoxyphenyl group but has a different core structure and functional groups.
1-(3,4-DIMETHOXYPHENYL)-2-(MORPHOLIN-4-YL)ETHANONE: Similar to the target compound, but with a simpler structure and different reactivity.
The uniqueness of 1-(3,4-DIMETHOXYPHENYL)-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its complex structure, which combines multiple functional groups and a chromeno-pyrrole core, leading to diverse chemical reactivity and potential biological activities.
属性
分子式 |
C26H28N2O6 |
|---|---|
分子量 |
464.5 g/mol |
IUPAC 名称 |
1-(3,4-dimethoxyphenyl)-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H28N2O6/c1-31-20-9-8-17(16-21(20)32-2)23-22-24(29)18-6-3-4-7-19(18)34-25(22)26(30)28(23)11-5-10-27-12-14-33-15-13-27/h3-4,6-9,16,23H,5,10-15H2,1-2H3 |
InChI 键 |
HAYBKNHNNFAJCN-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=CC=CC=C5C3=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-benzyl-1-(4-hydroxy-3,5-dimethoxyphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B11293847.png)
![3-[(4-Fluorophenoxy)methyl]-6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11293850.png)
![2-(benzylthio)-6-(2-chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11293854.png)
![2-{3-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(piperidin-1-yl)ethanone](/img/structure/B11293857.png)
![3-{2-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-1H-isochromen-1-one](/img/structure/B11293870.png)
![5,6-dichloro-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole](/img/structure/B11293881.png)
![2-[1-(3-methoxyphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11293889.png)

![N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-2,2-dimethylpropanamide](/img/structure/B11293907.png)
![5-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11293914.png)
![2-[3-(Morpholin-4-yl)propyl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11293922.png)
![4H-[1,2,4]Triazolo[4,3-a]quinazolin-5-one, 4-benzyl-1-(1H-indol-3-yl)-](/img/structure/B11293932.png)
![N-(2,4-dichlorophenyl)-2-[1-(3-methoxypropyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11293936.png)
![6-(4-Ethylphenyl)-2-heptyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B11293937.png)
